Flumezapine - 61325-80-2

Flumezapine

Catalog Number: EVT-268317
CAS Number: 61325-80-2
Molecular Formula: C17H19FN4S
Molecular Weight: 330.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Flumezapine is a benzodiazepine.
Source and Classification

Flumezapine is synthesized through various chemical processes and is classified under the category of heteroarenobenzodiazepines. Its chemical structure includes a thieno ring fused to a benzodiazepine core, contributing to its unique pharmacological effects. The compound has been studied for its potential therapeutic applications in treating psychiatric disorders, particularly schizophrenia and other mood disorders.

Synthesis Analysis

Methods and Technical Details

The synthesis of Flumezapine typically involves several steps, employing various chemical reactions to construct the thienobenzodiazepine framework. One common method includes the condensation of thiophene derivatives with ortho-halonitrobenzene in the presence of a base such as sodium hydride or potassium carbonate in suitable solvents like tetrahydrofuran or dimethylsulfoxide. This process can yield intermediates that are subsequently reduced and cyclized to form the final product.

For example, one synthesis route may involve:

  1. Formation of Intermediates: Reacting a thiophene compound with an ortho-halonitrobenzene.
  2. Reduction: Utilizing stannous chloride and hydrogen chloride to reduce the nitronitrile intermediate.
  3. Cyclization: Completing the synthesis through acid-catalyzed ring closure.

These methods allow for the construction of Flumezapine with specific modifications to enhance its pharmacological properties .

Molecular Structure Analysis

Structure and Data

Flumezapine's molecular structure features a thieno[2,3-b][1,5]benzodiazepine framework, characterized by:

  • A fused thieno ring,
  • A benzodiazepine core,
  • Multiple functional groups that influence its biological activity.

The molecular formula for Flumezapine is C₁₄H₁₂ClN₃S, with a molecular weight of approximately 287.79 g/mol. The structural representation highlights key functional groups that contribute to its interaction with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

Flumezapine undergoes various chemical reactions that are crucial for its synthesis and functionalization:

  • Thiomethylation: This reaction involves introducing a methylthio group into the compound, enhancing its lipophilicity and potentially affecting its pharmacokinetics .
  • Alkylation Reactions: These are often employed to modify the piperazine moiety within Flumezapine to improve receptor binding affinity.
  • Coupling Reactions: Flumezapine can be coupled with different arylpiperazines or other heterocyclic compounds to explore new derivatives with enhanced efficacy.

These reactions are essential for developing Flumezapine derivatives that may exhibit improved therapeutic profiles .

Mechanism of Action

Process and Data

Flumezapine exerts its pharmacological effects primarily through antagonism at serotonin receptors (5-HT receptors) and dopamine D₂ receptors. This dual action is believed to contribute to its antipsychotic properties. The mechanism involves:

  1. Serotonin Receptor Interaction: By blocking specific serotonin receptors, Flumezapine can modulate mood and perception.
  2. Dopamine Receptor Modulation: Its action on dopamine receptors helps alleviate symptoms associated with psychosis by balancing dopaminergic activity in the brain.

Research indicates that these interactions may lead to reduced side effects commonly associated with traditional antipsychotics, making Flumezapine a candidate for further clinical investigation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Flumezapine exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents like dichloromethane and less soluble in water, which influences its formulation for therapeutic use.
  • Stability: The compound is stable under standard laboratory conditions but may require specific handling due to potential reactivity with strong acids or bases.

These properties play a significant role in determining the formulation strategies for pharmaceutical applications .

Applications

Scientific Uses

Flumezapine's primary applications lie within psychiatric medicine:

  • Antipsychotic Treatment: It is being explored for use in treating schizophrenia due to its unique receptor profile.
  • Research Tool: Flumezapine serves as a valuable tool in pharmacological research aimed at understanding the mechanisms of psychotropic drugs.

Ongoing studies continue to evaluate its efficacy and safety profile compared to existing antipsychotic medications, highlighting its potential as a novel therapeutic agent .

Introduction to Flumezapine

Historical Context and Development Trajectory

The development of flumezapine occurred against the backdrop of psychiatry's urgent search for improved antipsychotics following the introduction of chlorpromazine in the 1950s. The serendipitous discovery of phenothiazines revolutionized psychiatric treatment but revealed significant limitations, particularly extrapyramidal side effects (EPS) and treatment resistance in a substantial proportion of patients. By the 1980s, pharmaceutical research focused intensely on developing "atypical" antipsychotics that could replicate clozapine's superior efficacy without its life-threatening agranulocytosis risk [1] [8].

Eli Lilly and Company positioned flumezapine as a promising candidate within this landscape, assigning it the research designation LY-120363. The compound emerged from systematic structure-activity relationship (SAR) studies exploring modifications to the tricyclic neuroleptic scaffold. Flumezapine specifically derived from chemical explorations of the thienobenzodiazepine nucleus first described in British Patent 1,533,235. Early preclinical studies demonstrated antipsychotic potential through robust dopamine receptor antagonism, prompting advancement to clinical trials [2] [10].

However, clinical development was abruptly terminated after administration to only 17 psychiatric patients. Safety monitoring revealed an unacceptably high incidence of elevated plasma enzymes—specifically creatine phosphokinase (CPK), aspartate transaminase (AST), and alanine transaminase (ALT)—indicating potential muscle and liver toxicity. This toxicity profile, reminiscent of chlorpromazine's hepatic concerns but appearing more pronounced, prompted consultation with the U.S. Food and Drug Administration and subsequent discontinuation of development. The compound was abandoned despite its pharmacological promise, highlighting the stringent safety requirements for chronic psychiatric medications [2] [4].

Table 1: Key Events in Flumezapine's Development Timeline

YearEventSignificance
1983First synthesis reportedPart of Eli Lilly's thienobenzodiazepine exploration
1988Preclinical characterizationDemonstrated antipsychotic efficacy in animal models
Early 1990sPhase I clinical trialsTerminated due to elevated liver enzymes and CPK
1993Patent issued (US 5229382)Protected 2-methyl-thieno-benzodiazepine derivatives
2005Patent litigation testimonyUsed in Zyprexa® patent defense

Structural Classification Within Thienobenzodiazepine Derivatives

Flumezapine belongs to the thienobenzodiazepine chemical class, characterized by the fusion of a thiophene ring with a benzodiazepine scaffold. This molecular framework represents a strategic bioisosteric approach to neuroleptic drug design, where the benzene ring of classical dibenzodiazepines (exemplified by clozapine) is replaced with electron-rich thiophene to modulate electronic properties and receptor interactions [4] [10].

The specific molecular structure of flumezapine, C₁₇H₁₉FN₄S, features three critical components that define its pharmacological profile:

  • Thiophene moiety: The sulfur-containing heterocycle at positions 2-3, substituted with a methyl group at C2, enhances receptor binding affinity through hydrophobic interactions
  • Benzodiazepine core: The seven-membered diazepine ring fused to the phenyl ring provides structural flexibility and enables interactions with multiple CNS receptors
  • Piperazinyl side chain: The 4-methylpiperazine substitution at N10 is essential for dopamine receptor affinity and pharmacokinetic properties

The defining structural distinction between flumezapine and its successor olanzapine (Zyprexa®) resides at position 7 of the tricyclic system: flumezapine features a fluorine substituent whereas olanzapine contains chlorine. This single-atom modification represents a critical case study in medicinal chemistry optimization. Fluorine's smaller atomic radius (van der Waals radius 1.47Å vs. chlorine's 1.75Å) and stronger electron-withdrawing effect (σpara 0.06 vs 0.23) significantly altered electron distribution across the aromatic system, leading to measurable differences in receptor binding kinetics and metabolic stability [2] [10].

Properties

CAS Number

61325-80-2

Product Name

Flumezapine

IUPAC Name

7-fluoro-2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine

Molecular Formula

C17H19FN4S

Molecular Weight

330.4 g/mol

InChI

InChI=1S/C17H19FN4S/c1-11-9-13-16(22-7-5-21(2)6-8-22)19-15-10-12(18)3-4-14(15)20-17(13)23-11/h3-4,9-10,20H,5-8H2,1-2H3

InChI Key

JBHUBOISLBWHAR-UHFFFAOYSA-N

SMILES

CC1=CC2=C(S1)NC3=C(C=C(C=C3)F)N=C2N4CCN(CC4)C

Solubility

Soluble in DMSO

Synonyms

Flumezapine; LY 120363; LY120363

Canonical SMILES

CC1=CC2=C(S1)NC3=C(C=C(C=C3)F)N=C2N4CCN(CC4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.